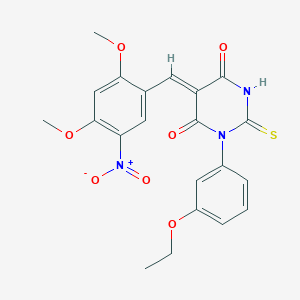
4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CAIX leads to an increase in intracellular acidity, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-proliferative effects on cancer cells, 4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a potential antibiotic agent. The compound has also been found to exhibit anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide in lab experiments is its specificity for CAIX. This allows for targeted inhibition of the enzyme, reducing the risk of off-target effects. However, the compound has relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods for the compound. Another potential direction is the investigation of the compound's effects on other types of cancer cells and its potential use in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the compound's anti-inflammatory effects and its potential use in treating inflammatory diseases.
Méthodes De Synthèse
The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(3-phenylpropyl)pyrrolidine-2,5-dione in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 4-(2-oxo-1-pyrrolidinyl)-N-(3-phenylpropyl)benzenesulfonamide exhibits anti-proliferative effects on cancer cells, making it a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19-9-5-15-21(19)17-10-12-18(13-11-17)25(23,24)20-14-4-8-16-6-2-1-3-7-16/h1-3,6-7,10-13,20H,4-5,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFJKPZLXLZJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5092336.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide](/img/structure/B5092360.png)
![N,N-dimethyl-6-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5092371.png)



![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)


